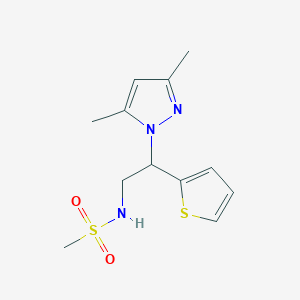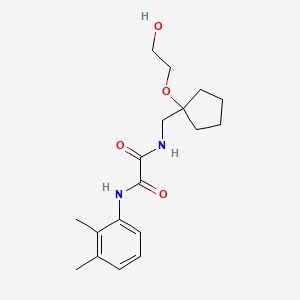![molecular formula C26H28N2O2 B2435379 1-(Diphenylmethyl)-3-[(4-Phenyloxan-4-yl)methyl]harnstoff CAS No. 1208975-14-7](/img/structure/B2435379.png)
1-(Diphenylmethyl)-3-[(4-Phenyloxan-4-yl)methyl]harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a benzhydryl group, a tetrahydropyran ring, and a urea moiety, making it a subject of interest for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the benzhydryl and tetrahydropyran intermediates. These intermediates are then coupled through a series of reactions to form the final urea compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling process. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wirkmechanismus
The mechanism of action of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate that it may affect cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea can be compared to other benzhydryl and tetrahydropyran-containing compounds. Similar compounds include:
Diphenhydramine: A well-known antihistamine with a benzhydryl structure.
Terfenadine: Another antihistamine with a similar structural motif.
Fexofenadine: A metabolite of terfenadine with improved safety profile. The uniqueness of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea lies in its specific combination of functional groups and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c29-25(27-20-26(16-18-30-19-17-26)23-14-8-3-9-15-23)28-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,24H,16-20H2,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLIXPJWSBGSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
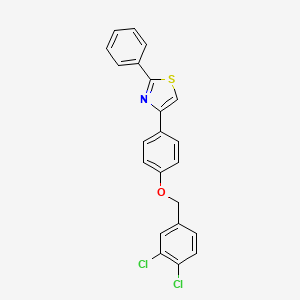
![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)
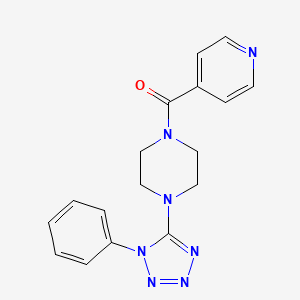
![5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2435304.png)
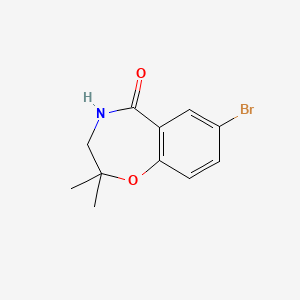
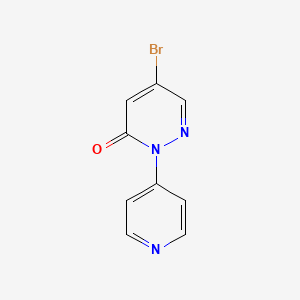
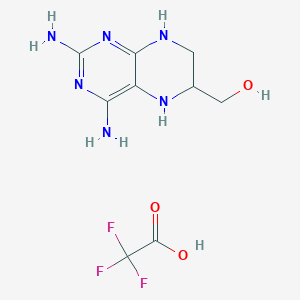
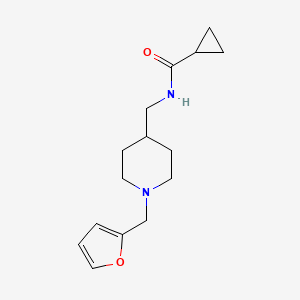
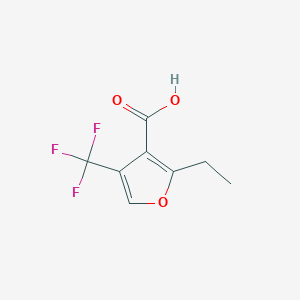
![3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)
![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
